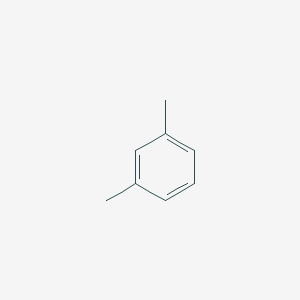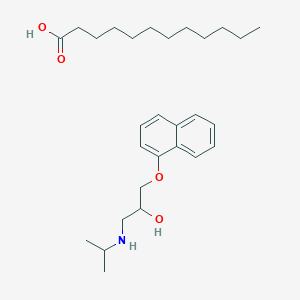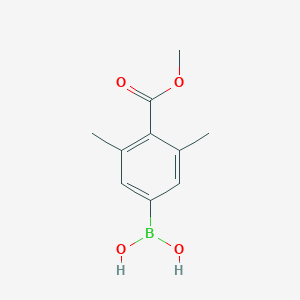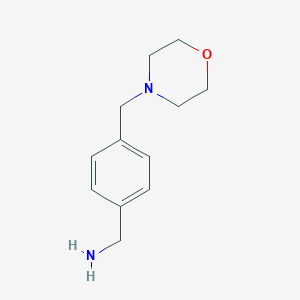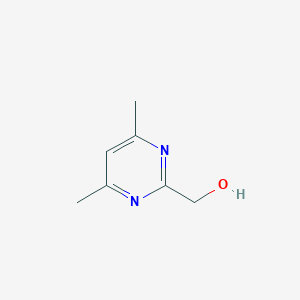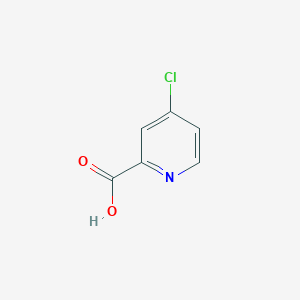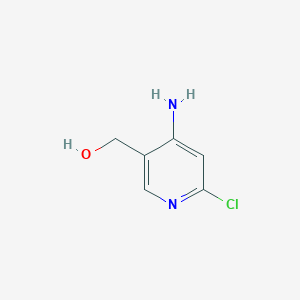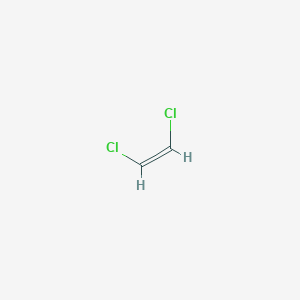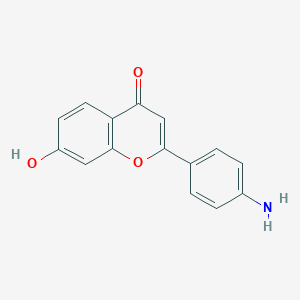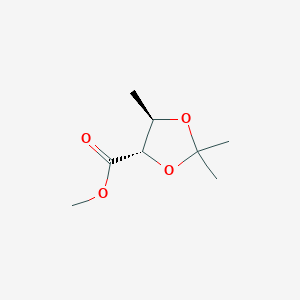
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
説明
The compound "(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate" is a stereoisomer that is part of a broader class of organic compounds known as dioxolanes. These compounds are characterized by a 1,3-dioxolane ring, which is a five-membered ether ring with two oxygen atoms. The specific stereoisomer mentioned has distinct spatial arrangements of its atoms, denoted by the (4S,5R) configuration, which indicates the orientation of substituents around the chiral centers of the molecule.
Synthesis Analysis
The synthesis of related oligomers containing the trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-one structure has been described in the literature. The process involves starting from benzyl-N-Boc-(3R)-aminobutanoate, cyclization, and rearrangement catalyzed by Sn(OTf)2 to obtain the desired trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one. The oligomers are then synthesized by activating the carboxy group and achieving good yields, suggesting a controlled approach to creating ordered structures .
Molecular Structure Analysis
The molecular structure of a related compound, (4R, 5R)(5-hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, has been determined through crystallography. This compound crystallizes in the monoclinic system and exhibits intramolecular hydrogen bonding within the dioxolane ring. The configuration of the chiral centers is in the R form, and the hydroxyl groups are positioned on the same side of the dioxolane ring, indicating a specific three-dimensional arrangement .
Chemical Reactions Analysis
The synthesis of all four stereoisomers of 2,2,5-trimethyl-1,3-dioxolane-4-carbaldehydes has been achieved through a selective protecting group strategy. This involves the use of aldopentose diethyl dithioacetals, Raney-nickel reduction, and lead tetraacetate cleavage. The method allows for the synthesis on a multigram scale, indicating its efficiency and potential for application in larger-scale chemical production .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate" are not detailed in the provided papers, the related compounds and their synthesis methods suggest that these dioxolanes are stable structures capable of being synthesized in good yields. The presence of chiral centers and the ability to form intramolecular hydrogen bonds can influence the physical properties such as solubility and boiling points, as well as the chemical reactivity of the compound. The stereoisomers' distinct configurations also imply that they may exhibit different chemical behaviors, which could be relevant in applications such as pharmaceuticals where stereochemistry is critical .
科学的研究の応用
Structure Elucidation and Synthesis
- Chemical Analysis of Insect Secretions : The compound was identified in the metasternal glands of Triatoma species, which are true bugs of the Triatominae subfamily. Researchers conducted chemical analyses and synthesized optically active derivatives of related dioxolanes (Bohman et al., 2011).
Chemical Synthesis Methods
- Catalytic Synthesis of Heterocyclic Derivatives : Studies have explored the synthesis of tetrahydrofuran, dioxolane, and oxazoline derivatives using catalytic oxidative carbonylation conditions. This demonstrates the versatility of the compound in synthesizing a range of heterocyclic derivatives (Bacchi et al., 2005).
NMR Characterization
- NMR Studies of Fluorinated Derivatives : The compound's fluorinated derivatives have been characterized using advanced nuclear magnetic resonance (NMR) techniques, shedding light on their structural and isomeric complexities (Zhang et al., 2013).
Biological Applications
- Insect Communication : Research indicates that certain insects, like the triatomine bug Triatoma brasiliensis, release a mixture of enantiomers of a similar dioxolane compound as part of their communication system (Unelius et al., 2010).
Material Science
- Polymer Synthesis : The compound has been used in the synthesis of polymers, particularly in exploring the reactivity of cyclic ketene acetals in cationic copolymerization, indicating potential applications in material science (Wu et al., 1998).
Safety And Hazards
特性
IUPAC Name |
methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKYRWKHKGMAD-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
CAS RN |
38410-80-9 | |
| Record name | Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



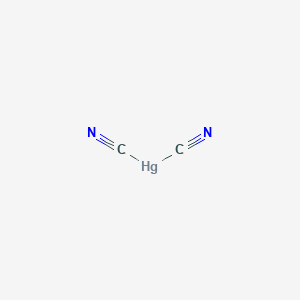
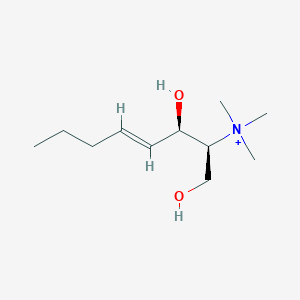
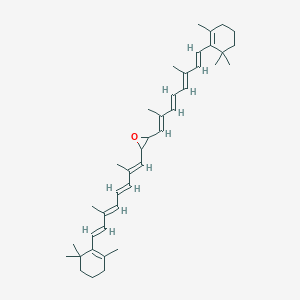
![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)
